5-Chloronicotinic acid
Overview
Description
5-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5-position of the pyridine ring. This compound is a white to almost white crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid. This can be achieved by dissolving nicotinic acid in acetic acid and reacting it with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of 5-chloronicotinate esters. For example, 5-chloronicotinate can be treated with sodium hydroxide (NaOH) in water at elevated temperatures to yield this compound. The reaction mixture is then acidified to precipitate the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: 5-Chloronicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives. This interaction can modulate neurotransmission and other cellular processes. Additionally, its chlorine substituent can influence its reactivity and binding affinity to various targets .
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 3-Chloronicotinic acid
- 6-Chloronicotinic acid
Comparison: 5-Chloronicotinic acid is unique due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, 2-Chloronicotinic acid and 3-Chloronicotinic acid have chlorine atoms at different positions, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
5-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPLVUYPAPCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289778 | |
Record name | 5-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-27-5 | |
Record name | 22620-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloronicotinic acid originate in the context of termite exposure to imidacloprid?
A: this compound has been identified as a potential metabolite of imidacloprid in subterranean termites (Reticulitermes flavipes) []. When termites ingest imidacloprid, their systems metabolize the insecticide into various compounds, with this compound being one of the more polar end products. This metabolic process suggests that termites attempt to detoxify imidacloprid, breaking it down into less toxic components.
Q2: What is the significance of identifying this compound as a metabolite of imidacloprid?
A: Identifying this compound as a metabolite provides valuable insights into the metabolic pathways of imidacloprid within termites []. This knowledge contributes to a deeper understanding of imidacloprid's mode of action, its efficacy as an insecticide, and the potential development of resistance mechanisms in termite populations. Further research on the activity of this compound and other metabolites is crucial to determine their individual roles in imidacloprid's overall toxicity to termites.
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